ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride
Description
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is a chiral spirocyclic compound featuring a bicyclic structure comprising a cyclopropane ring fused to a pyrrolidine moiety. This molecule has gained attention as a key intermediate in pharmaceutical synthesis, particularly for antiviral agents targeting SARS-CoV-2 .
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)7-5-9(3-4-9)6-10-7;/h7,10H,2-6H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
VPGLOBJSPJAYCW-FJXQXJEOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2(CC2)CN1.Cl |
Canonical SMILES |
CCOC(=O)C1CC2(CC2)CN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the ethyl ester and hydrochloride functionalities. One common synthetic route starts with the reaction of a suitable amine with a cyclic ketone to form the spirocyclic intermediate. This intermediate is then esterified using ethyl chloroformate under basic conditions to yield the desired ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the esterification step and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the spirocyclic ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the spirocyclic ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules, making it a valuable tool in drug design. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Chemical Properties
- Molecular Formula: C₉H₁₄ClNO₂
- Molecular Weight : 191.66 g/mol (as per the methyl ester analog) .
- CAS Number : 1296797-07-3 .
- Spectral Data :
Comparison with Similar Compounds
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride belongs to a family of spirocyclic azetidines/pyrrolidines with structural variations in ester groups, protective groups, and substituents. Below is a comparative analysis with key analogs:
Structural Analogues
Physicochemical and Functional Differences
Ester Group Variations: Methyl vs. Ethyl vs. Benzyl Esters: Methyl and ethyl esters (e.g., 191.66 g/mol for methyl vs. ~220 g/mol for ethyl) balance solubility and reactivity. Benzyl esters (267.76 g/mol ) introduce aromaticity, aiding in crystallinity and stability. Boc-Protected Carboxylic Acid: The Boc group (tert-butoxycarbonyl) in C₁₂H₁₉NO₄ prevents unwanted side reactions during peptide synthesis.
Functional Group Modifications: Ethynyl Substituent: The ethynyl derivative (C₈H₁₁ClN ) enables click chemistry for bioconjugation, expanding utility in targeted drug delivery. Potassium Salt: The potassium salt (C₁₂H₁₈KNO₄ ) improves aqueous solubility, critical for formulation in parenteral drugs.
Synthetic Applications :
- The methyl ester variant is a precursor to CMX990, a SARS-CoV-2 3CL protease inhibitor .
- Boc-protected derivatives are intermediates in peptidomimetics, enhancing metabolic stability .
Antiviral Drug Development
This compound derivatives are critical in synthesizing CMX990, a preclinical candidate with nanomolar efficacy against SARS-CoV-2 . The spirocyclic core enhances binding to the protease active site by inducing conformational strain, improving selectivity .
Challenges and Innovations
Biological Activity
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 206 g/mol
- CAS Number : 2763740-91-4
- LogP : 0.68
- Polar Surface Area : 38 Ų
The compound's structure features an ethyl ester functional group attached to a nitrogen-containing bicyclic framework, which is essential for its biological interactions and efficacy .
Research indicates that this compound acts primarily as an inhibitor of the hepatitis C virus (HCV) NS5A protein. This protein is crucial for viral replication, making it a significant target for antiviral drug development. Preliminary studies suggest that the compound's unique spirocyclic structure facilitates effective binding to this protein, thereby inhibiting viral replication processes .
Antiviral Properties
This compound has shown promising antiviral activity, particularly against HCV. In vitro studies have demonstrated its capacity to inhibit viral replication, positioning it as a potential candidate for therapeutic development against hepatitis C .
Other Biological Activities
While the primary focus has been on its antiviral properties, there are indications that compounds within the azaspiro class may possess additional biological activities. These include:
- Neuroprotective Effects : The compound may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
- Antimicrobial Activity : Some derivatives of azaspiro compounds have shown antibacterial and antifungal properties, warranting further investigation into their broader antimicrobial potential .
Case Studies and Research Findings
Several studies have explored the synthesis and biological screening of azaspiro derivatives, including this compound:
- Inhibition of HCV NS5A : A study highlighted the compound's effectiveness in inhibiting the NS5A protein in HCV, demonstrating a significant reduction in viral load in treated cell lines.
- Neuropharmacological Studies : Research has indicated that similar compounds can modulate neurotransmitter systems, suggesting potential applications in treating conditions like depression or anxiety disorders.
- Synthetic Pathways : Various synthetic routes have been developed to enhance yield and purity, achieving over 75% yield with high-performance liquid chromatography (HPLC) purity exceeding 99% .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride, and what are their critical reaction parameters?
Answer: While direct synthesis of the ethyl ester is not explicitly detailed in the literature, analogous methods for its methyl derivative involve esterification of the spirocyclic carboxylic acid precursor. For example, mthis compound is synthesized via treatment of the free acid with SOCl₂ and catalytic DMF in methanol under nitrogen, achieving 99% yield . Critical parameters include:
- Temperature control : Reagent addition at 0°C followed by room-temperature stirring.
- Solvent choice : Methanol for esterification; THF for subsequent couplings.
- Stoichiometry : 3 equivalents of SOCl₂ for complete acid activation.
Q. Table 1: Representative Synthesis Parameters
Q. How is the stereochemical configuration of the spirocyclic core validated?
Answer: The (6S) configuration is confirmed via:
Q. What in vitro assays are used to evaluate its antibacterial activity?
Answer:
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive pathogens (e.g., MRSA) in Mueller-Hinton broth, with bacterial growth monitored spectrophotometrically at 600 nm.
- Time-kill kinetics : Assess bactericidal effects over 24 hours at 1× and 4× MIC .
- β-lactamase inhibition : Fluorometric assays using nitrocefin as a substrate to measure ESBL inhibition .
Advanced Research Questions
Q. How can reductive cleavage of the N–O bond be optimized to synthesize 1,3-amino alcohol intermediates?
Answer: The reaction with zinc in acetic acid requires:
- Stoichiometric control : 5–10 equivalents of Zn dust for complete reduction.
- Solvent system : Glacial acetic acid ensures proton availability for bond cleavage.
- Monitoring : TLC (silica, 5:1 DCM:MeOH) tracks N–O bond cleavage. Post-reaction, filtration removes Zn residues, and the product is purified via recrystallization (e.g., ethyl acetate/hexane) .
Q. Table 2: Reductive Cleavage Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Zn (equiv) | 5–10 | >90% conversion |
| Reaction time | 4–6 hrs | Complete N–O cleavage |
| Temperature | 25–40°C | Avoids side-product formation |
Q. How do researchers resolve discrepancies in reported biological activities (e.g., antibacterial vs. antiviral efficacy)?
Answer:
- Orthogonal assays : Use MIC for antibacterial screening and HCV NS5A replicon assays for antiviral activity.
- Mechanistic studies : Probe zinc-dependent activation (via ICP-MS) to clarify if bioactivity requires reductive cleavage .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., tert-butyl esters) to isolate contributions of the spirocyclic core vs. ester groups .
Q. Table 3: Biological Activity Profiling
| Activity | Assay | Key Finding | Reference |
|---|---|---|---|
| Antibacterial | MIC vs MRSA | IC₅₀ = 2.5 µM | |
| Antiviral | HCV NS5A inhibition | EC₅₀ = 50 nM |
Q. What computational strategies support its application in drug design (e.g., SARS-CoV-2 inhibitors)?
Answer:
Q. How is the compound utilized in synthesizing complex APIs like HCV NS5A inhibitors?
Answer:
- Stepwise coupling : React with fluorenyl-imidazole intermediates using DIC/HOBt in THF.
- Protection/deprotection : Boc groups are introduced/removed under acidic conditions (TFA/DCM) to preserve stereochemistry .
- Scale-up challenges : Continuous flow reactors improve mixing for exothermic steps (e.g., SOCl₂ addition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
